(7S)-spiro[2.5]octane-7-carboxylic acid
説明
(7S)-Spiro[2.5]octane-7-carboxylic acid is a bicyclic compound characterized by a spiro junction at the 2.5-octane framework, with a carboxylic acid substituent at the 7th position and (7S)-stereochemistry. The spiro architecture introduces significant steric constraints, influencing its chemical reactivity, stability, and interactions in biological systems. This compound is synthetically valuable as a chiral building block in drug discovery, particularly for designing conformationally restricted analogs . Mass spectrometry (EIMS) analyses of analogous spiro compounds reveal fragmentation patterns at the spiro junction, such as loss of ArN₂CO or ArN₂CO₂ groups, which are critical for structural elucidation .
特性
IUPAC Name |
(7S)-spiro[2.5]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQTCPUNHQTIR-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC2(C1)CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations:
- Positional Isomerism : The placement of the carboxylic acid (C6 vs. C7) alters steric and electronic properties. For example, C6-substituted analogs may exhibit distinct solubility profiles due to reduced steric hindrance .
- Functional Group Diversity : Hydroxyamide derivatives (e.g., from ) demonstrate bioactivity toward MMP enzymes, whereas esterified or Boc-protected variants prioritize synthetic utility .
- Heteroatom Incorporation : Substitution of carbon with nitrogen (aza) or oxygen (oxa) modifies ring strain and hydrogen-bonding capacity, impacting binding affinity in biological targets .
Physicochemical and Spectral Properties
- Fragmentation Behavior : Analogous spiro compounds, such as chloro-substituted derivatives, exhibit EIMS fragmentation at the spiro junction (e.g., m/z 505 and 489 peaks in compound 18), a trait shared by (7S)-spiro[2.5]octane-7-carboxylic acid .
- Stability : Boc-protected spiro analogs (e.g., 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid) show enhanced stability under acidic conditions compared to free carboxylic acids, critical for storage and handling .
- Solubility : The introduction of polar groups (e.g., hydroxyamide) improves aqueous solubility, whereas phenylmethoxy-substituted derivatives () are highly lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
